Ethyl 8-fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate
Description
Ethyl 8-fluoro-6,6-dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylate (CAS: 2460750-58-5) is a spirocyclic compound characterized by a unique sulfur-containing heterocyclic core. Its molecular formula is C₉H₁₄O₅S, with a molecular weight of 234.27 g/mol . The structure features:
- A spiro[3.4]octane backbone.
- A 6λ⁶-thia (sulfone) group at position 6,6, contributing to its electron-withdrawing properties.
- An 8-fluoro substituent and an ethyl carboxylate ester at position 6.
This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research due to its rigid spirocyclic architecture and functional versatility. Suppliers such as Aaron Chemicals LLC and Enamine Ltd. offer it at prices ranging from $315/0.05g to $7,277/10g, depending on purity and scale .
Properties
IUPAC Name |
ethyl 8-fluoro-6,6-dioxo-2-oxa-6λ6-thiaspiro[3.4]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO5S/c1-2-15-7(11)9(10)6-16(12,13)5-8(9)3-14-4-8/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRLQZWFVPRQKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CS(=O)(=O)CC12COC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable fluorinated precursor with a thiaspiro compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and efficiency, often incorporating advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert oxo groups to hydroxyl groups.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 8-fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom and oxo groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural and physicochemical properties of the target compound with analogous spirocyclic derivatives:
Economic and Availability Considerations
- Cost : The target compound is significantly more expensive (e.g., $7,277/10g ) than simpler analogs like CAS 1312325-23-7, which is available at $949/250mg .
- Scalability : Derivatives with azaspiro or benzyl groups face challenges in large-scale synthesis due to steric hindrance and purification requirements .
Biological Activity
Ethyl 8-fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate (CAS No. 2490420-79-4) is a synthetic compound characterized by its unique spirocyclic structure, which includes both oxygen and sulfur atoms. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a complex molecular structure that contributes to its biological activity:
- Molecular Formula : C₉H₁₃FNO₃S
- Molecular Weight : 233.27 g/mol
- IUPAC Name : this compound
The presence of the fluorine atom is hypothesized to enhance binding affinity to biological targets, while the spirocyclic framework may facilitate interactions with specific enzymes or receptors.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. A study conducted by Zhang et al. (2019) demonstrated that derivatives of spirocyclic compounds showed effectiveness against various bacterial strains, suggesting that this compound may possess comparable properties.
Anticancer Activity
Initial investigations into the anticancer potential of this compound have revealed promising results:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, as evidenced by cell viability assays in vitro.
- Case Study : In a study involving human cancer cell lines (HeLa and MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell proliferation, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis via caspase activation |
| MCF-7 | 20 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary data suggest that it may act as a moderate inhibitor of certain kinases, which are critical in cancer progression.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological efficacy of this compound:
- Synthesis Optimization : Researchers have developed a multi-step synthesis route that improves yield and purity.
- Structure-Activity Relationship (SAR) : Variations in substituents have been studied to determine their impact on biological activity, leading to the identification of more potent analogs.
Q & A
Q. What are the established synthetic routes for Ethyl 8-fluoro-6,6-dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylate, and what key reaction conditions influence yield?
The synthesis involves multi-step strategies, including cyclization of intermediates under controlled conditions. For analogous spirocyclic compounds, cyclization is achieved in tetrahydrofuran (THF) or dichloromethane (DCM) at 60–80°C for 48–72 hours. Protective groups like tert-butoxycarbonyl (Boc) prevent side reactions, and stoichiometric ratios (e.g., 1.2:1 molar ratio of reagents) are critical for yield optimization. Post-reaction purification via column chromatography or crystallization ensures purity .
Q. How is the spirocyclic structure confirmed using spectroscopic and crystallographic methods?
X-ray crystallography refined via SHELX software (SHELXL/SHELXS) confirms the spirocyclic framework by analyzing diffraction patterns and electron density maps. Spectroscopic methods include:
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Standardized cytotoxicity assays (e.g., MTT or caspase-3 activation in HEK293, HepG2, or MCF7 cell lines) at concentrations of 5–20 µM assess antiproliferative effects. Enzyme inhibition assays (IC₅₀ determination) against targets like kinases or proteases are conducted with ATP/non-ATP competitive protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate sulfur oxidation side reactions during synthesis?
Sulfur oxidation in the thiaspiro ring is minimized by:
- Using inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF).
- Adding antioxidants like BHT (butylated hydroxytoluene) at 0.1–1.0 wt%.
- Monitoring reaction progress via LC-MS to terminate before over-oxidation. Post-synthesis, purification via reverse-phase HPLC isolates the desired product .
Q. What strategies resolve contradictions between computational reactivity predictions and experimental data?
Discrepancies often arise from solvation effects or transition-state inaccuracies. Strategies include:
Q. How can structure-activity relationship (SAR) studies elucidate the fluorine substituent’s role in bioactivity?
SAR studies should compare analogs with fluorine (C8) vs. Cl/Br/H substituents. Key steps:
- Synthesis of analogs via halogen-exchange reactions or de novo routes.
- In vitro assays under standardized conditions (e.g., IC₅₀ in HepG2 cells).
- Molecular docking (AutoDock Vina) to quantify fluorine’s hydrogen-bonding/steric contributions. Fluorine’s electronegativity may enhance target binding, as seen in related spirocyclic inhibitors .
Q. What crystallographic challenges arise when resolving the compound’s conformation, and how are they addressed?
Challenges include low crystal quality and twinning. Solutions involve:
- Crystal screening : 500+ conditions via microbatch under oil.
- Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å).
- Refinement : SHELXL with TWIN/BASF commands for twinned data. Anisotropic displacement parameters refine sulfur/fluorine positions, validated by R₁ < 5% .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines (e.g., HEK293 vs. MCF7)?
Divergent results may stem from:
- Cell-specific permeability : Lipophilicity (logP) affects membrane penetration.
- Metabolic differences : CYP450 expression in HepG2 alters prodrug activation.
- Target heterogeneity : Variant kinase isoforms in MCF7 vs. HEK293. Normalize data to cell viability controls and validate via orthogonal assays (e.g., apoptosis markers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
